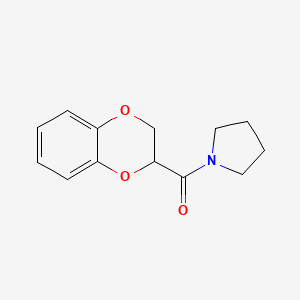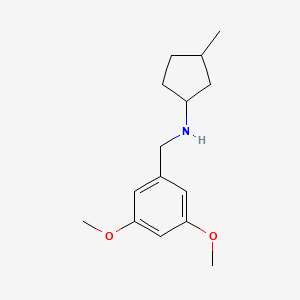![molecular formula C16H13F3N2O2 B5237115 2-[2-nitro-4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 165615-46-3](/img/structure/B5237115.png)
2-[2-nitro-4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
2-[2-nitro-4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NFMIQ and has a molecular formula of C16H13F3N2O2.
Wirkmechanismus
The mechanism of action of NFMIQ is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. NFMIQ has been shown to inhibit the activity of monoamine oxidase, which is an enzyme that breaks down dopamine, norepinephrine, and serotonin. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which can have various effects on mood, behavior, and cognition. NFMIQ has also been shown to bind to the dopamine transporter, which is a protein that is responsible for the reuptake of dopamine from the synapse. This binding leads to the inhibition of dopamine uptake, which can have various effects on motor function, reward, and addiction.
Biochemical and Physiological Effects:
NFMIQ has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that NFMIQ can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. NFMIQ has also been shown to inhibit angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In vivo studies have shown that NFMIQ can reduce tumor growth and metastasis in mice models of breast cancer and lung cancer. NFMIQ has also been shown to improve motor function and reduce neuroinflammation in mice models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
NFMIQ has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it readily available for research purposes. Another advantage is that it exhibits potent activity against various cancer cell lines, which makes it a potential candidate for the development of new anticancer drugs. One limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its activity and minimize its side effects. Another limitation is that its toxicity and pharmacokinetics have not been fully characterized, which makes it difficult to assess its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research on NFMIQ. One direction is to further elucidate its mechanism of action and identify its molecular targets in the body. Another direction is to optimize its activity and minimize its side effects by designing and synthesizing new analogs. A third direction is to evaluate its safety and efficacy in animal models and clinical trials, which will be necessary for its eventual translation into clinical practice. A fourth direction is to explore its potential applications in other fields, such as neurodegenerative diseases, cardiovascular diseases, and infectious diseases. Overall, NFMIQ is a promising compound that has the potential to make significant contributions to various fields of research.
Wissenschaftliche Forschungsanwendungen
NFMIQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, NFMIQ has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neuroscience, NFMIQ has been shown to act as a potent inhibitor of dopamine uptake, which makes it a potential candidate for the treatment of Parkinson's disease. In cancer research, NFMIQ has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Eigenschaften
IUPAC Name |
2-[2-nitro-4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2/c17-16(18,19)13-5-6-14(15(9-13)21(22)23)20-8-7-11-3-1-2-4-12(11)10-20/h1-6,9H,7-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRWGNJAOJZVFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383875 | |
| Record name | 1,2,3,4-tetrahydro-2-[2-nitro-4-(trifluoromethyl)phenyl]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydro-2-[2-nitro-4-(trifluoromethyl)phenyl]isoquinoline | |
CAS RN |
165615-46-3 | |
| Record name | 1,2,3,4-tetrahydro-2-[2-nitro-4-(trifluoromethyl)phenyl]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5237037.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5237043.png)

![N-cyclopentyl-5-(methoxymethyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-furamide](/img/structure/B5237060.png)
![2-bromo-N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5237068.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B5237086.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-2-pyrimidinylacetamide](/img/structure/B5237094.png)
![(4-{[3-(2-furoylamino)benzoyl]amino}phenyl)acetic acid](/img/structure/B5237108.png)


![2-{2-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide](/img/structure/B5237124.png)
![methyl 5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5237130.png)
![N-[(4-ethyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5237134.png)
